molecular formula C28H48O B14096742 24-Methyl cholesterol

24-Methyl cholesterol

Cat. No.: B14096742
M. Wt: 400.7 g/mol
InChI Key: SGNBVLSWZMBQTH-CBCUCNPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Methyl cholesterol is a phytosterol, a type of plant sterol, found in various vegetables, fruits, nuts, and seeds. It is structurally similar to cholesterol but has an additional methyl group at the 24th carbon position. This compound is known for its ability to competitively inhibit the absorption of intestinal cholesterol and decrease the transcription of genes important for cholesterol metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Methyl cholesterol can be achieved through several methods. One common approach involves the use of cyclodextrins to extract cholesterol from membranes . Another method involves the engineering of Saccharomyces cerevisiae, a type of yeast, to produce 24-Methylene-cholesterol by disrupting specific enzymes in the yeast’s native ergosterol pathway .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods. For instance, the engineered biosynthesis in Saccharomyces cerevisiae has shown promising results, with yields reaching up to 225 mg/L . This method is preferred due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 24-Methyl cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have applications in different fields such as drug delivery and bioimaging .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its additional methyl group at the 24th carbon position, which enhances its ability to inhibit cholesterol absorption and activate liver X receptors . This makes it particularly effective in lowering cholesterol levels and potentially suppressing cancer cell proliferation.

Properties

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22-,23-,24+,25-,26-,27-,28+/m0/s1

InChI Key

SGNBVLSWZMBQTH-CBCUCNPBSA-N

Isomeric SMILES

C[C@@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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